2,2,2-trifluoro-1-{1-[2-oxo-2-(piperidin-1-yl)ethyl]-1H-indol-3-yl}ethanone
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Overview
Description
2,2,2-Trifluoro-1-{1-[2-oxo-2-(piperidin-1-yl)ethyl]-1H-indol-3-yl}ethanone is a complex organic compound that features a trifluoromethyl group, an indole moiety, and a piperidine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,2,2-trifluoro-1-{1-[2-oxo-2-(piperidin-1-yl)ethyl]-1H-indol-3-yl}ethanone typically involves multiple steps, starting from readily available precursors. One common method involves the reaction of 2-oxo-2-(piperidin-1-yl)ethyl chloride with 1H-indole-3-carbaldehyde in the presence of a base to form the intermediate compound. This intermediate is then reacted with trifluoroacetic anhydride under controlled conditions to yield the final product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, the implementation of green chemistry principles, such as the use of safer solvents and catalysts, can make the process more environmentally friendly.
Chemical Reactions Analysis
Types of Reactions
2,2,2-Trifluoro-1-{1-[2-oxo-2-(piperidin-1-yl)ethyl]-1H-indol-3-yl}ethanone can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions.
Major Products Formed
Oxidation: Formation of carboxylic acids or aldehydes.
Reduction: Formation of alcohols.
Substitution: Formation of substituted indole derivatives.
Scientific Research Applications
2,2,2-Trifluoro-1-{1-[2-oxo-2-(piperidin-1-yl)ethyl]-1H-indol-3-yl}ethanone has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials with unique properties.
Mechanism of Action
The mechanism of action of 2,2,2-trifluoro-1-{1-[2-oxo-2-(piperidin-1-yl)ethyl]-1H-indol-3-yl}ethanone involves its interaction with specific molecular targets. The trifluoromethyl group can enhance the compound’s binding affinity to certain enzymes or receptors, leading to modulation of biological pathways. The indole moiety can interact with aromatic amino acids in proteins, affecting their function.
Comparison with Similar Compounds
Similar Compounds
- 2,2,2-Trifluoroethyl iodide
- 2,2-Dichloro-1,1,1-trifluoroethane
- 1,1,1-Trifluoro-2-iodoethane
Uniqueness
2,2,2-Trifluoro-1-{1-[2-oxo-2-(piperidin-1-yl)ethyl]-1H-indol-3-yl}ethanone is unique due to its combination of a trifluoromethyl group, an indole moiety, and a piperidine ring. This combination imparts distinct chemical and biological properties, making it a valuable compound for research and industrial applications.
Properties
Molecular Formula |
C17H17F3N2O2 |
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Molecular Weight |
338.32 g/mol |
IUPAC Name |
2,2,2-trifluoro-1-[1-(2-oxo-2-piperidin-1-ylethyl)indol-3-yl]ethanone |
InChI |
InChI=1S/C17H17F3N2O2/c18-17(19,20)16(24)13-10-22(14-7-3-2-6-12(13)14)11-15(23)21-8-4-1-5-9-21/h2-3,6-7,10H,1,4-5,8-9,11H2 |
InChI Key |
VSDWULKOLGYWQF-UHFFFAOYSA-N |
Canonical SMILES |
C1CCN(CC1)C(=O)CN2C=C(C3=CC=CC=C32)C(=O)C(F)(F)F |
Origin of Product |
United States |
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